2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an organic compound characterized by its complex structure, which includes phenyl, piperazine, and pyrazolopyrimidine groups. This compound's unique architecture makes it a subject of interest for various scientific research and industrial applications. The compound is known for its potential biological activities, making it a valuable candidate for pharmacological studies and drug development.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and cognition . The compound has been shown to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh .
Result of Action
The result of the compound’s action is an increase in the level of ACh in the brain, which can help to alleviate the symptoms of diseases characterized by a deficiency of ACh, such as AD .
Biochemical Analysis
Biochemical Properties
2-phenyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide has been shown to interact with neuronal voltage-sensitive sodium channels . It has also been observed as a moderate binder to these channels . The compound’s interaction with these channels could influence the transmission of electrical signals in neurons, potentially affecting various biochemical reactions.
Cellular Effects
It has been evaluated for its anticonvulsant activity in animal models of epilepsy . This suggests that it may influence cell function by modulating neuronal activity.
Molecular Mechanism
It has been observed as a moderate binder to neuronal voltage-sensitive sodium channels . This suggests that it may exert its effects at the molecular level by modulating the activity of these channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions:
Formation of 4-phenylpiperazine: : Starting from phenylhydrazine and chloroacetic acid to form phenylhydrazide, followed by cyclization with ethylenediamine.
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine: : Reacting 4-phenylpiperazine with ethyl acetoacetate and guanidine carbonate to obtain the pyrazolopyrimidine core.
Acetamide coupling: : The final step involves coupling the pyrazolopyrimidine with 2-phenyl-N-ethylacetamide under basic conditions, typically using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial methods may vary, large-scale production usually employs efficient and cost-effective synthesis routes, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common industrial practices include the use of automated reactors and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, to form N-oxide derivatives.
Reduction: : Reduction reactions may target the phenyl groups or the pyrazolopyrimidine ring, leading to various hydrogenated products.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Utilizing electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Hydrogenated phenyl and pyrazolopyrimidine rings.
Substitution Products: : Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
Biology and Medicine
The compound is under investigation for its potential pharmacological properties, including:
Anticancer Activity: : Exhibiting cytotoxic effects on various cancer cell lines.
Antimicrobial Properties: : Showing efficacy against bacterial and fungal pathogens.
Neuroprotective Effects: : Potential benefits in neurodegenerative diseases due to its interaction with neural pathways.
Industry
In the industrial realm, the compound's derivatives are explored for use in manufacturing advanced materials, such as polymers and nanomaterials, due to their unique chemical properties.
Comparison with Similar Compounds
Compared to other compounds with phenylpiperazine and pyrazolopyrimidine moieties, 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its unique chemical structure and enhanced biological activity.
Similar Compounds
1-Phenyl-4-(2-(4-phenylpiperazin-1-yl)ethyl)piperazine: : Lacks the pyrazolopyrimidine ring.
N-Phenylpiperazine derivatives: : Structural variations in the piperazine ring.
Pyrazolopyrimidine-based compounds: : Variations in the substitution pattern of the pyrazolopyrimidine ring.
The distinctiveness of this compound lies in its comprehensive combination of functional groups, contributing to its exceptional properties and wide-ranging applications.
Properties
IUPAC Name |
2-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c33-23(17-20-7-3-1-4-8-20)26-11-12-32-25-22(18-29-32)24(27-19-28-25)31-15-13-30(14-16-31)21-9-5-2-6-10-21/h1-10,18-19H,11-17H2,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLNZJKQUWQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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